

Methyl 4-methylsalicylate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methyl 4-methylsalicylate**

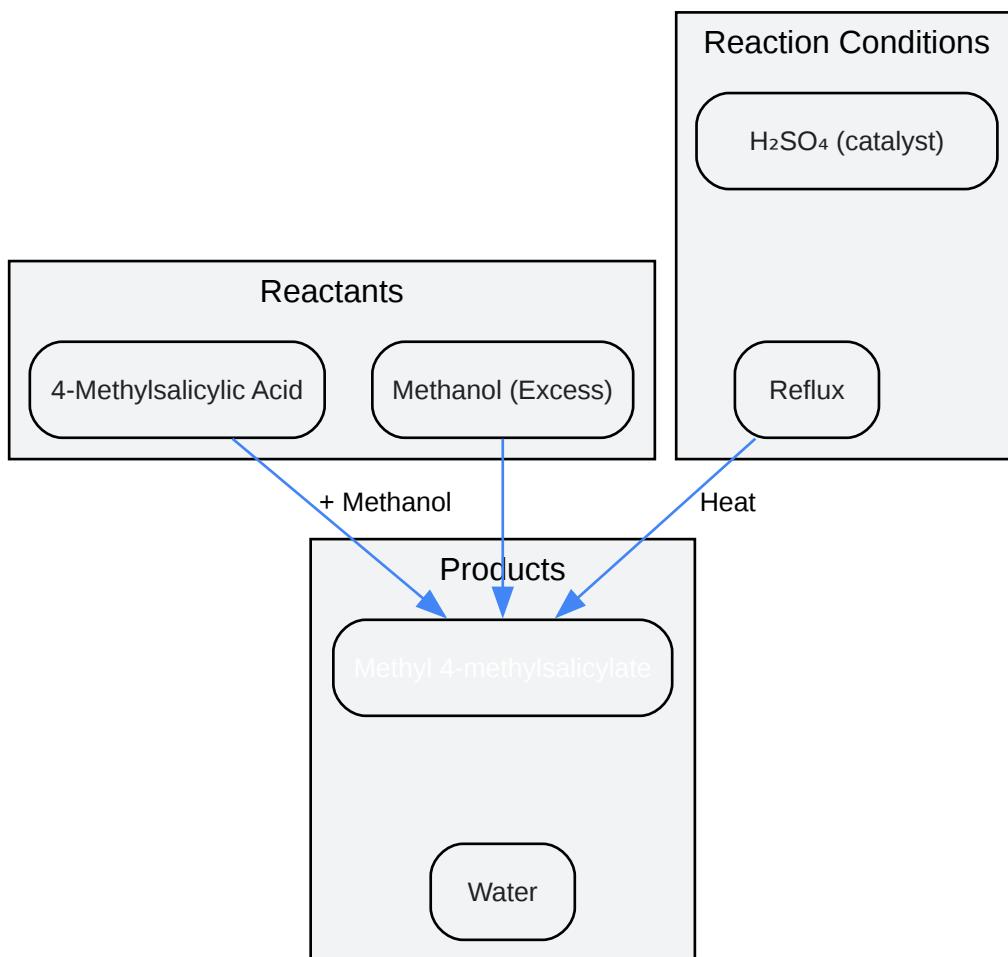
Cat. No.: **B1196125**

[Get Quote](#)

CAS Number: 4670-56-8

This technical guide provides an in-depth overview of **Methyl 4-methylsalicylate**, a compound of interest to researchers, scientists, and professionals in drug development. This document covers its physicochemical properties, synthesis, spectroscopic data, and potential biological activities, with a focus on presenting clear, actionable information.

Physicochemical Properties


Methyl 4-methylsalicylate is an organic compound with a molecular formula of C9H10O3.^[1] It is a low melting solid or a colorless to pale yellow liquid with a characteristic sweet, wintergreen-like odor.^[1] It is sparingly soluble in water but soluble in organic solvents like ethanol and ether.^[1]

Property	Value	Reference
CAS Number	4670-56-8	[1]
Molecular Formula	C9H10O3	
Molecular Weight	166.176 g/mol	
Appearance	Low melting solid; Colorless to pale yellow liquid	[1]
Odor	Sweet, wintergreen-like	[1]
Melting Point	27°C to 28°C	
Density	1.147 g/mL	
Solubility	Sparingly soluble in water; Soluble in ethanol and ether	[1]
pKa (Predicted)	9.87 ± 0.10	[1]

Synthesis of Methyl 4-methylsalicylate

Methyl 4-methylsalicylate is synthesized via the Fischer esterification of 4-methylsalicylic acid with methanol, using a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions. The use of excess methanol helps to drive the equilibrium towards the formation of the ester product.

Synthesis of Methyl 4-methylsalicylate via Fischer Esterification

[Click to download full resolution via product page](#)

A simplified workflow for the synthesis of **Methyl 4-methylsalicylate**.

Experimental Protocol: Fischer Esterification

This protocol is a general procedure for the synthesis of **Methyl 4-methylsalicylate**, adapted from standard Fischer esterification methods.

Materials:

- 4-methylsalicylic acid
- Methanol (anhydrous)

- Concentrated sulfuric acid (H_2SO_4)
- Sodium bicarbonate (NaHCO_3) solution (5% aqueous)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Diethyl ether or ethyl acetate
- Round-bottom flask
- Reflux condenser
- Heating mantle
- Separatory funnel
- Beakers and Erlenmeyer flasks
- Rotary evaporator

Procedure:

- Reaction Setup: In a round-bottom flask, dissolve 4-methylsalicylic acid in an excess of methanol (e.g., 10-20 molar equivalents).
- Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid (approximately 5-10% of the molar amount of the carboxylic acid).
- Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain the reflux for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
- Solvent Removal: Remove the excess methanol using a rotary evaporator.

- Extraction: Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate and transfer it to a separatory funnel.
- Neutralization: Wash the organic layer with a 5% sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted carboxylic acid. Repeat the washing until the effervescence ceases.
- Brine Wash: Wash the organic layer with brine to remove any remaining water-soluble impurities.
- Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Solvent Evaporation: Filter off the drying agent and evaporate the solvent using a rotary evaporator to obtain the crude **Methyl 4-methylsalicylate**.
- Purification (Optional): The crude product can be further purified by vacuum distillation or column chromatography if necessary.

Spectroscopic Data

While experimental spectra for **Methyl 4-methylsalicylate** are not widely available in public databases, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on its structure and comparison with analogous compounds like 4-methylsalicylic acid and methyl salicylate.

Predicted ¹H NMR Data

Protons	Predicted Chemical Shift (ppm)	Multiplicity
Ar-H (position 3)	~6.7-6.9	d
Ar-H (position 5)	~6.7-6.9	dd
Ar-H (position 6)	~7.7-7.9	d
-OH	~10.5-11.0	s
-OCH ₃	~3.9	s
Ar-CH ₃	~2.3-2.5	s

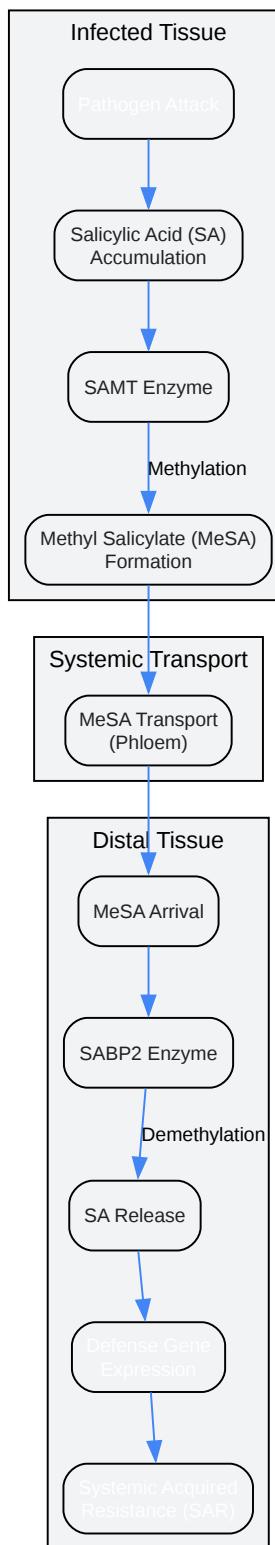
Predicted ^{13}C NMR Data

Carbon Atom	Predicted Chemical Shift (ppm)
C=O	~170
C-OH (C2)	~160
C-CH ₃ (C4)	~140-145
C-H (C6)	~130-135
C-H (C5)	~120-125
C-H (C3)	~115-120
C-COOCH ₃ (C1)	~110-115
-OCH ₃	~52
Ar-CH ₃	~20-22

Biological Activity and Signaling Pathways

The biological activity of **Methyl 4-methylsalicylate** has not been extensively studied. However, due to its structural similarity to methyl salicylate, it is presumed to have comparable biological effects. Methyl salicylate is known for its analgesic and anti-inflammatory properties. It is also a key signaling molecule in plant defense, particularly in Systemic Acquired Resistance (SAR).

Potential Anti-inflammatory Action


Methyl salicylate and its derivatives are known to act as counter-irritants and are used in topical analgesics. The proposed mechanism for its anti-inflammatory effects involves the inhibition of prostaglandin synthesis.

Role in Plant Defense: Systemic Acquired Resistance (SAR)

In plants, methyl salicylate acts as a mobile signal for SAR. Upon pathogen attack, salicylic acid levels increase in the infected tissue and it is converted to the more volatile methyl

salicylate. This methyl salicylate is then transported to distal, uninfected parts of the plant, where it is converted back to salicylic acid, priming these tissues for a more rapid and robust defense response upon subsequent pathogen challenge.

Methyl Salicylate Signaling in Plant SAR

[Click to download full resolution via product page](#)

Signaling pathway of methyl salicylate in plant Systemic Acquired Resistance (SAR).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. hmdb.ca [hmdb.ca]
- To cite this document: BenchChem. [Methyl 4-methylsalicylate: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1196125#methyl-4-methylsalicylate-cas-number-4670-56-8>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com